

# An In-depth Technical Guide to 1H-Imidazol-2-ylboronic Acid

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## Compound of Interest

Compound Name: 1H-imidazol-2-ylboronic acid

Cat. No.: B1148954

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## Introduction

**1H-Imidazol-2-ylboronic acid** is a heterocyclic organic compound featuring an imidazole ring substituted with a boronic acid group at the 2-position. This bifunctional molecule holds significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block. The imidazole moiety, a common scaffold in numerous pharmaceuticals, offers sites for hydrogen bonding and potential coordination with biological targets. The boronic acid group is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. Furthermore, the ability of boronic acids to reversibly bind with diols makes them valuable in the design of sensors and probes. This guide provides a summary of the available technical information on the characterization of **1H-imidazol-2-ylboronic acid**.

## Physicochemical Properties

**1H-Imidazol-2-ylboronic acid** is typically a white crystalline solid.[1] It exhibits good solubility in water and various organic solvents.[1] As a weak acid, it can form stable salts.[1] The key computed physicochemical properties are summarized in the table below.[2]

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>5</sub> BN <sub>2</sub> O <sub>2</sub>	PubChem[2]
Molecular Weight	111.90 g/mol	PubChem[2]
Exact Mass	112.0444076 Da	PubChem[2]
IUPAC Name	1H-imidazol-2-ylboronic acid	PubChem[2]
InChI Key	JKCHHDHEHOKKQP-UHFFFAOYSA-N	PubChem[2]
Canonical SMILES	<chem>B(C1=NC=CN1)(O)O</chem>	PubChem[2]
CAS Number	1219080-61-1	PubChem[2]

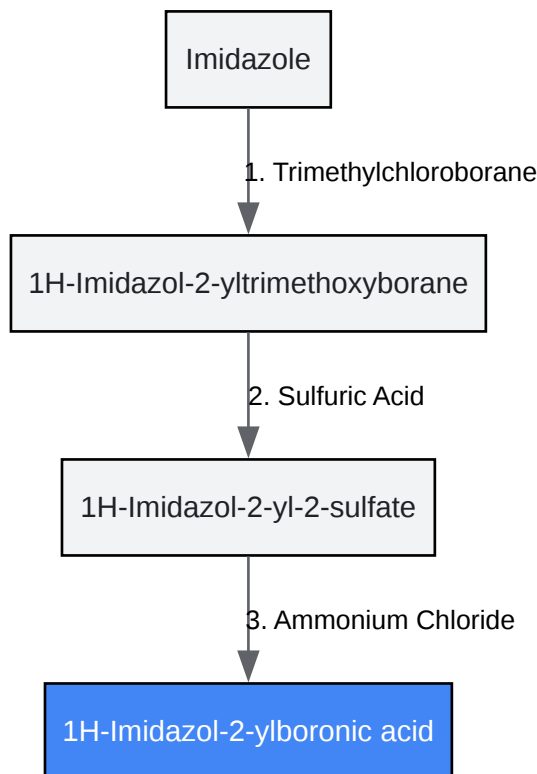
## Synthesis and Experimental Protocols

A general three-step synthesis for **1H-imidazol-2-ylboronic acid** has been described, although detailed experimental protocols with specific reaction conditions and yields are not readily available in the public domain.[1] The outlined synthetic pathway provides a foundational understanding of its preparation.

### General Synthetic Pathway

A potential synthetic route to **1H-imidazol-2-ylboronic acid** is illustrated below. This pathway is a generalized representation and would require optimization of reaction conditions, reagents, and purification methods.

## General Synthetic Pathway for 1H-Imidazol-2-ylboronic Acid



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Caption: A three-step reaction sequence for the synthesis of **1H-imidazol-2-ylboronic acid**.

## Experimental Protocols

Note: Detailed, peer-reviewed experimental protocols for the synthesis and characterization of **1H-imidazol-2-ylboronic acid** are not currently available in the searched scientific literature. The following are generalized procedures for the analytical techniques commonly used for its characterization, based on similar compounds.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** A solution of the compound would be prepared in a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $D_2O$ ).  $^1H$ ,  $^{13}C$ , and  $^{11}B$  NMR spectra would be acquired on a high-field NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to a standard (e.g., TMS).

**Fourier-Transform Infrared (FTIR) Spectroscopy:** The FTIR spectrum would be recorded using a solid sample, typically with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be analyzed to identify characteristic vibrational frequencies for functional groups such as O-H, N-H, C-N, and B-O bonds.

**Mass Spectrometry (MS):** Mass spectral data would be obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI). The resulting spectrum would provide the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments, confirming the molecular weight and providing structural information.

**Single-Crystal X-ray Diffraction:** A suitable single crystal of the compound would be grown and mounted on a diffractometer. X-ray diffraction data would be collected to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural information, including bond lengths and angles.

## Spectroscopic and Structural Characterization

While specific experimental data for **1H-imidazol-2-ylboronic acid** is not available, this section outlines the expected characterization data based on the analysis of similar imidazole and boronic acid-containing compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shift Ranges (ppm)	Notes
<sup>1</sup> H NMR	7.0 - 7.5	Protons on the imidazole ring.
	8.0 - 9.0	Protons of the B(OH) <sub>2</sub> group.
	12.0 - 13.0	N-H proton of the imidazole ring.
<sup>13</sup> C NMR	115 - 140	Carbons of the imidazole ring.
<sup>11</sup> B NMR	20 - 30	Trigonal planar boronic acid.

### Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3400 - 3200	O-H stretching (boronic acid), N-H stretching (imidazole)
3150 - 3100	C-H stretching (aromatic)
1650 - 1500	C=N and C=C stretching (imidazole ring)
1400 - 1300	B-O stretching
1200 - 1100	C-N stretching

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage of the imidazole ring.

## X-ray Crystallography

A single-crystal X-ray analysis would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the boronic acid and imidazole groups.

## Applications in Drug Development and Organic Synthesis

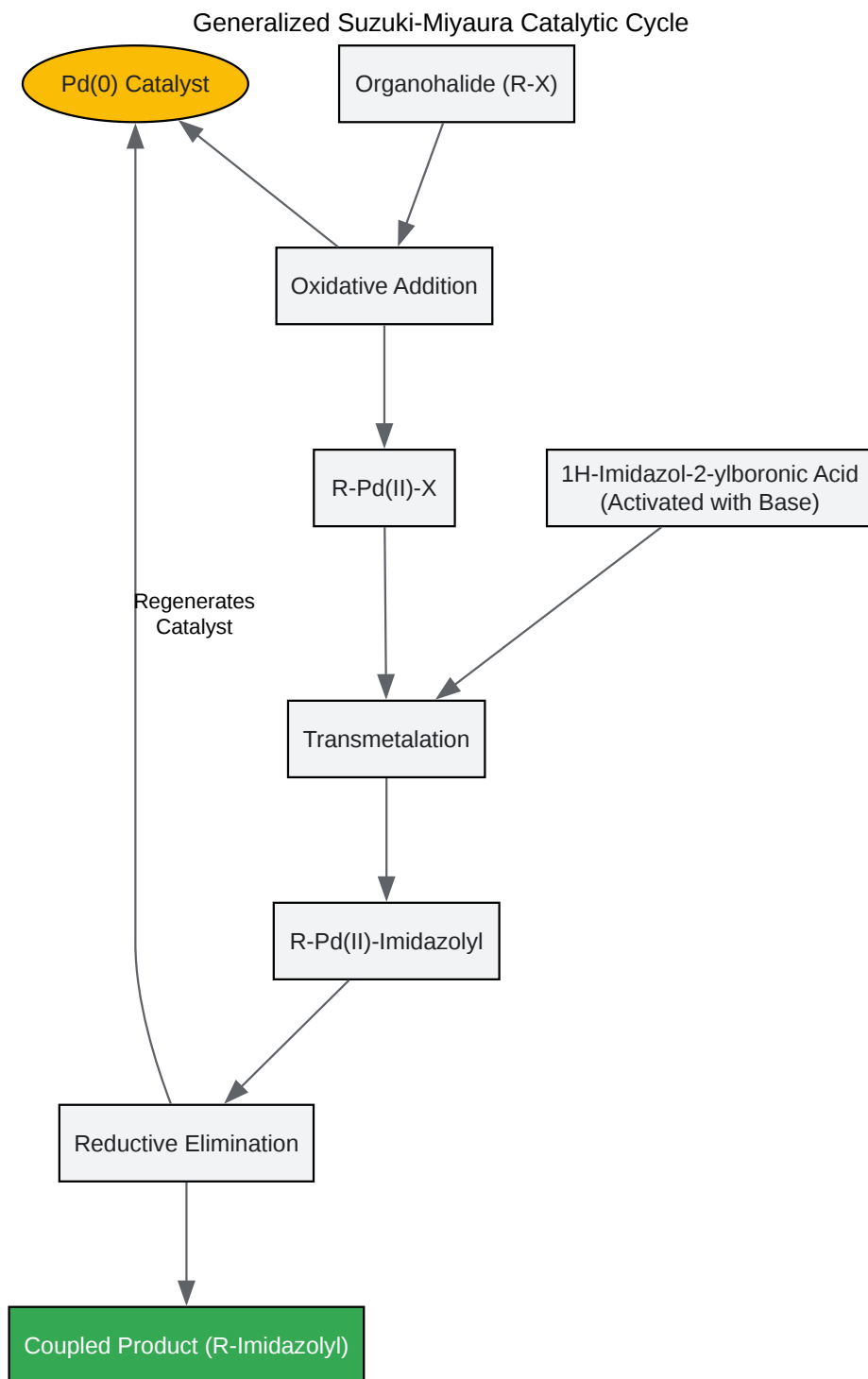
**1H-Imidazol-2-ylboronic acid** is a valuable reagent in several areas of chemical research and development.

- Suzuki-Miyaura Cross-Coupling: It serves as a coupling partner to introduce an imidazole moiety into more complex molecules, a common strategy in the synthesis of pharmaceutical compounds.[\[3\]](#)
- Catalysis: It has been suggested to act as an organic base catalyst.[\[1\]](#)
- Materials Science: Potential applications include the synthesis of organic electrolytes, photoelectric materials, and fluorescent dyes.[\[1\]](#)

- Sensing: The boronic acid functional group allows for the development of sensors for diol-containing molecules, such as sugars.[\[3\]](#)

## Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The general catalytic cycle provides a logical workflow that can be visualized.



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Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction involving an imidazolylboronic acid.

## Safety Information

Under normal operating conditions, **1H-imidazol-2-ylboronic acid** is considered relatively safe.<sup>[1]</sup> However, standard laboratory safety precautions should always be observed. Avoid prolonged contact with skin and eyes, and wear appropriate personal protective equipment, including gloves and safety glasses.<sup>[1]</sup> Inhalation and ingestion should be avoided.<sup>[1]</sup> In case of contact or ingestion, wash the affected area promptly and seek medical advice.<sup>[1]</sup>

## Conclusion

**1H-Imidazol-2-ylboronic acid** is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While detailed, publicly available experimental data on its synthesis and characterization is currently limited, its known properties and the well-established chemistry of its functional groups provide a strong basis for its application in research and development. Further studies documenting its specific reactivity and spectral properties would be highly beneficial to the scientific community.

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